Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is an organic compound that features a unique combination of functional groups, including a fluoro, methoxy, and sulfinyl group attached to a benzene ring, along with an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate typically involves multi-step organic reactions. One common method starts with the fluorination of 4-methoxybenzene, followed by sulfoxidation to introduce the sulfinyl group. The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate.
Reduction: Formation of ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect specific pathways in biological systems, making the compound of interest for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate
- Ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate
- Ethyl fluoro(4-methoxybenzene-1-sulfinyl)propionate
Uniqueness
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfanyl analogs
Eigenschaften
CAS-Nummer |
129599-92-4 |
---|---|
Molekularformel |
C11H13FO4S |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-(4-methoxyphenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13FO4S/c1-3-16-11(13)10(12)17(14)9-6-4-8(15-2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
PVLZNTGFLZIOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(F)S(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.